17β‑HSD1 Inhibitory Potency: 4′‑Hydroxy vs. 3′‑Hydroxy Phenyl Substitution
In a series of (hydroxyphenyl)naphthalene‑2‑ols, the 4′‑hydroxyphenyl derivative (compound 5) inhibited human 17β‑HSD1 by 91 % at 100 nM, whereas the corresponding 3′‑hydroxyphenyl isomer (compound 4) achieved only 23 % inhibition under identical conditions . Although these test compounds differ from the target scaffold by having a 2‑OH on the naphthalene, the data demonstrate that a 4′‑hydroxy orientation is critical for potency, a feature preserved in 3‑(4‑hydroxyphenyl)‑3,4‑dihydronaphthalen‑1(2H)‑one.
| Evidence Dimension | 17β‑HSD1 inhibition (% at 100 nM) |
|---|---|
| Target Compound Data | 91 % inhibition (4′‑OH compound 5, naphthalen‑2‑ol scaffold) |
| Comparator Or Baseline | 23 % inhibition (3′‑OH compound 4, same scaffold) |
| Quantified Difference | 3.96‑fold higher inhibition for the 4′‑OH orientation |
| Conditions | Recombinant human 17β‑HSD1, substrate [³H]‑estrone (30 nM), NADPH (1 mM), HPLC detection |
Why This Matters
Procurement for 17β‑HSD1 inhibitor programs must select the 4′‑hydroxyphenyl regioisomer, as the 3′‑analog offers substantially lower target engagement.
